molecular formula C22H19Br2ClO4 B15006199 3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione

3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione

Cat. No.: B15006199
M. Wt: 542.6 g/mol
InChI Key: ADXWRPVULOFEOR-UHFFFAOYSA-N
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Description

3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione is a synthetic organic compound characterized by its complex molecular structure. This compound features a unique combination of bromine, chlorine, and oxane groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-chlorophenyl compounds followed by oxane ring formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and safety. The use of automated systems helps in monitoring and controlling reaction parameters to achieve high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Sodium methoxide, potassium cyanide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or chlorine.

Scientific Research Applications

3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The oxane ring structure contributes to the compound’s stability and reactivity, enhancing its overall efficacy.

Comparison with Similar Compounds

  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Uniqueness: 3-[1-Bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione stands out due to its unique combination of bromine, chlorine, and oxane groups, which confer distinct chemical and biological properties. Its specific molecular structure allows for targeted interactions with biological molecules, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C22H19Br2ClO4

Molecular Weight

542.6 g/mol

IUPAC Name

3-[1-bromo-2-(4-chlorophenyl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyloxane-2,4-dione

InChI

InChI=1S/C22H19Br2ClO4/c1-21(2)18(13-4-8-14(23)9-5-13)29-20(28)22(3,19(21)27)17(24)16(26)12-6-10-15(25)11-7-12/h4-11,17-18H,1-3H3

InChI Key

ADXWRPVULOFEOR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C(C1=O)(C)C(C(=O)C2=CC=C(C=C2)Cl)Br)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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